![molecular formula C18H18ClNO3S B12515206 Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate](/img/structure/B12515206.png)
Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a chloro-oxo moiety, and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with ®-4-chloro-3-oxo-1-(phenylthio)butan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can interact with hydrophobic pockets, while the carbamate moiety can form hydrogen bonds with amino acid residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate: shares similarities with other carbamate derivatives, such as:
Uniqueness
The uniqueness of ®-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the phenylthio group, in particular, differentiates it from other carbamate derivatives and contributes to its unique properties.
Propiedades
IUPAC Name |
benzyl N-(4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOXYLYITXKSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)
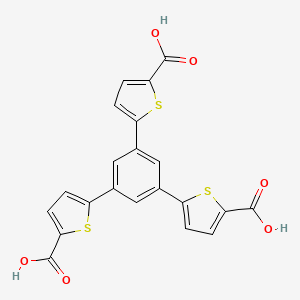
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)
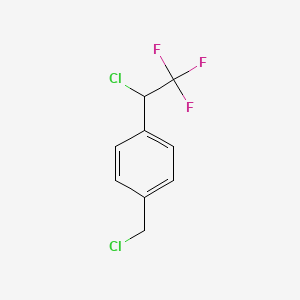
![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
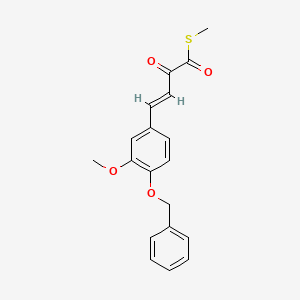
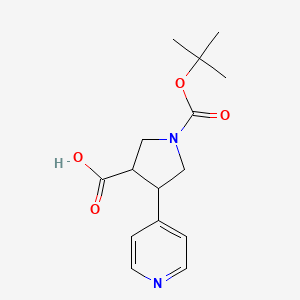
![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)
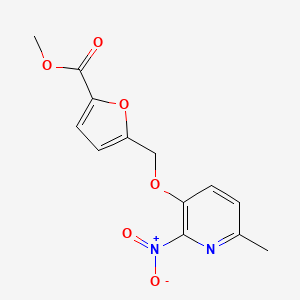
![[(2-Nitrophenyl)methylidene]aminourea](/img/structure/B12515169.png)
![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)
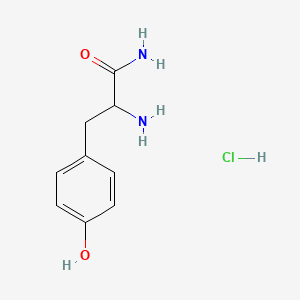
![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
